![molecular formula C17H15N3O3S B5295130 methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides and drugs .
Synthesis Analysis
Pyrazole derivatives can be synthesized using intermediate derivatization methods (IDMs) . The structures of these compounds are often confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1 H NMR .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and varied. For example, they can be used in the synthesis of remarkable organic molecules with versatile functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For example, the melting point, 1 H NMR, and 13 CNMR can be used to confirm the structures of these compounds .Scientific Research Applications
- Compound 1 is an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against Gram-negative bacteria, including multidrug-resistant strains. Researchers have explored its efficacy against Pseudomonas aeruginosa both in vitro and in vivo .
- The presence of bromine in compound 1 enhances its lipid solubility, leading to improved pharmacological activity. It has demonstrated good in vitro antifungal and antibacterial activities, making it a potential candidate for further investigation .
- Pyrazole-bearing compounds, including compound 1, have shown potent antileishmanial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures using elemental microanalysis, FTIR, and 1H NMR techniques. These compounds hold promise for combating leishmaniasis .
- Similar to its antileishmanial properties, compound 1’s pyrazole scaffold contributes to its antimalarial activity. Researchers continue to explore its potential as an antimalarial agent .
Antibiotics and Antimicrobial Agents
Antifungal and Antibacterial Properties
Antileishmanial Activity
Antimalarial Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-13(8-9-18-20)15(21)19-16-14(17(22)23-2)12(10-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZPIYSXFPGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.